molecular formula C20H22O5 B1259060 maoecrystal P

maoecrystal P

Cat. No.: B1259060
M. Wt: 342.4 g/mol
InChI Key: PTXBJCCXMBZGPW-ZUIFNPILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maoecrystal P is a highly oxidized ent-kauranoid natural product that has garnered significant interest in the research community due to its potent antitumor activity . Its complex molecular architecture, which is based on the ent-kaurane diterpenoid skeleton, presents a formidable challenge for chemical synthesis. A successful total synthesis of this compound has been achieved, featuring a strategic intermolecular Diels-Alder cycloaddition using a strained bicyclic synthon to assemble the core structure, followed by key steps such as a Samarium diiodide (SmI2)-mediated radical cyclization and redox manipulations . This synthetic route provides crucial access to the compound for biological investigation. Researchers are actively exploring its mechanism of action, which is not yet fully elucidated, to understand its potential as a probe in oncology and chemical biology studies. This product is provided For Research Use Only, strictly for laboratory applications, and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

(1S,2S,5R,8S,13R)-10-hydroxy-12,12-dimethyl-6-methylidene-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadec-10-ene-7,9,16-trione

InChI

InChI=1S/C20H22O5/c1-9-10-4-5-11-19(7-10,16(9)23)17(24)14(22)15-18(2,3)13-6-12(21)20(11,15)8-25-13/h10-11,13,22H,1,4-8H2,2-3H3/t10-,11-,13-,19+,20-/m1/s1

InChI Key

PTXBJCCXMBZGPW-ZUIFNPILSA-N

Isomeric SMILES

CC1([C@H]2CC(=O)[C@@]3(C1=C(C(=O)[C@]45[C@H]3CC[C@H](C4)C(=C)C5=O)O)CO2)C

Canonical SMILES

CC1(C2CC(=O)C3(C1=C(C(=O)C45C3CCC(C4)C(=C)C5=O)O)CO2)C

Synonyms

maoecrystal P

Origin of Product

United States

Natural Occurrence and Isolation of Maoecrystal P

Botanical Sources and Geographical Distribution

Maoecrystal P is a natural phytochemical isolated from Isodon eriocalyx, a plant belonging to the Lamiaceae family. researchgate.net This species, described as a Chinese medicinal herb, is a primary source for a diverse array of diterpenoids. nih.govacs.org The genus Isodon is widely distributed, with a notable abundance in the Yunnan Province of China, where various species, including I. eriocalyx, are utilized in traditional folk medicine.

Botanical SourceFamilyGeographical Region
Isodon eriocalyxLamiaceaeChina
Isodon eriocalyx var. laxifloraLamiaceaeChina

Advanced Phytochemical Isolation Methodologies

The isolation of this compound from its botanical source relies on sophisticated phytochemical techniques designed to separate complex mixtures of structurally similar compounds. The general procedure for isolating ent-kaurane diterpenoids from Isodon species involves a multi-step process.

The process begins with the collection and air-drying of the plant material, typically the leaves of Isodon eriocalyx. researchgate.net These are then powdered and subjected to extraction with an organic solvent, such as ethanol or ethyl acetate, to create a crude extract containing a wide range of phytochemicals.

This crude extract undergoes extensive purification using advanced chromatographic methods. Repeated column chromatography over silica (B1680970) gel is a foundational technique, where the extract is passed through a column packed with silica. Different solvent systems (eluents) of increasing polarity are used to gradually separate the compounds based on their affinity for the silica stationary phase. Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing the desired diterpenoids. These fractions are then pooled and may be subjected to further rounds of column chromatography or other high-resolution techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve the isolation of pure this compound.

Co-occurrence and Co-isolation with Analogous ent-Kauranoids

The chemical complexity of Isodon eriocalyx means that this compound does not occur in isolation. Its extraction and purification process invariably leads to the co-isolation of other structurally related ent-kaurane diterpenoids.

Research has specifically documented the co-isolation of this compound with several other diterpenoids. In one phytochemical investigation of Isodon eriocalyx, this compound was isolated alongside the known compound Coetsoidin A. researchgate.net Another study focusing on the subspecies Isodon eriocalyx var. laxiflora reported the isolation of this compound together with Maoecrystal A and four other new diterpenoids named laxiflorins J, K, L, and M. researchgate.net

The plant is a prolific source of such compounds, and other studies on the same species have identified a rich profile of analogous molecules, including Maoecrystal A, C, Q, R, S, T, X, and Y, as well as Eriocalyxin B. This highlights the rich chemical diversity of the botanical source.

Compound Co-isolated with this compoundBotanical Source
Coetsoidin AIsodon eriocalyx
Maoecrystal AIsodon eriocalyx var. laxiflora
Laxiflorin JIsodon eriocalyx var. laxiflora
Laxiflorin KIsodon eriocalyx var. laxiflora
Laxiflorin LIsodon eriocalyx var. laxiflora
Laxiflorin MIsodon eriocalyx var. laxiflora

Total Synthesis of Maoecrystal P

Retrosynthetic Analyses and Strategic Disconnections

The retrosynthetic analysis of maoecrystal P reveals the formidable challenges posed by its densely functionalized and stereochemically rich ent-kaurane skeleton. dicp.ac.cn Key strategic disconnections often focus on the formation of the core ring system and the installation of its numerous oxygenated functionalities.

A prominent strategy, employed by Luo and co-workers, involved a convergent approach. dicp.ac.cnnih.govresearchgate.net The core idea was to assemble the majority of the carbon framework early in the synthesis. This was achieved by envisioning a disconnection of the C14-C16 bond, which could be formed via a reductive cyclization. dicp.ac.cn Further disconnection of the polycyclic core led back to a key intermolecular Diels-Alder cycloaddition to construct the AB ring system. dicp.ac.cnresearchgate.net This approach aimed to control the stereochemistry of multiple centers in a single, highly organized step.

Another conceptual approach, considered for the related maoecrystal V, involved mimicking a proposed biosynthetic pathway featuring a pinacol-type rearrangement. acs.orgescholarship.orgacs.org This strategy highlights the inspiration that biosynthesis can provide for the design of synthetic routes to complex natural products. The key disconnections in this approach involved tracing the [2.2.2] bicyclic system back to a precursor that could undergo a strategic rearrangement to form the crucial C-9 bridgehead quaternary center. acs.orgacs.org

Pioneering Total Synthesis Strategies

The quest to conquer the molecular complexity of this compound has spurred the development and application of several innovative synthetic strategies.

First Total Synthesis Approaches (e.g., Luo's Group)

The first total synthesis of (±)-maoecrystal P was accomplished by the research group of Tuoping Luo. dicp.ac.cnresearchgate.netthieme-connect.com Their successful strategy was a testament to a carefully planned sequence of reactions that addressed the molecule's inherent challenges. The synthesis commenced with commercially available 2-bromocyclohex-2-one and proceeded through 27 steps in the longest linear sequence. dicp.ac.cn A hallmark of their approach was the early and efficient construction of the carbon skeleton, which then underwent a series of functional group manipulations and ring-forming reactions to ultimately afford the natural product. dicp.ac.cnresearchgate.net

Application of Strained Bicyclic Synthons

A pivotal element in Luo's synthesis was the innovative use of a strained bicyclic synthon. nih.govresearchgate.net Specifically, a diene embedded within a substituted bicyclo[4.1.0]heptane skeleton served as a key building block. nih.govdntb.gov.ua The inherent strain in this cyclopropyl-containing synthon played a crucial role in several transformations. It facilitated the regioselective formation of a vinyl triflate intermediate and directed the stereochemical outcome of the subsequent intermolecular Diels-Alder reaction. dicp.ac.cn Furthermore, the cyclopropyl (B3062369) group enabled a regioselective allylic oxidation and was ultimately cleaved reductively to establish the final carbon framework. dicp.ac.cn

Intermolecular Diels-Alder Cycloaddition Strategies

The intermolecular Diels-Alder cycloaddition was a cornerstone of the strategy to assemble the core structure of this compound. nih.govrsc.orgacs.org In the synthesis by Luo's group, a highly regio- and diastereoselective cycloaddition between a diene integrated into a bicyclo[4.1.0] skeleton and a suitable dienophile was employed. organic-chemistry.orgnih.gov This powerful reaction established almost all the carbon centers of the target molecule in a single step, setting the stage for subsequent transformations. nih.govresearchgate.net The careful design of the diene and dienophile was critical to achieving the desired stereochemical control, a common challenge in Diels-Alder reactions. nih.govresearchgate.net

Samarium(II) Iodide-Mediated Transformations

Samarium(II) iodide (SmI2), a versatile and powerful single-electron transfer reagent, played a crucial role in the synthesis of this compound. rsc.orgnih.gov It was instrumental in a key carbonyl-alkene cyclization step to forge a critical carbon-carbon bond and construct the ent-kauranoid skeleton. researchgate.netrsc.org This SmI2-mediated reaction proceeded by reducing a ketone to a ketyl radical, which then added to a tethered alkene. rsc.orgnih.gov Such transformations are known for their ability to form complex carbocyclic rings with a high degree of stereocontrol, which was essential for creating the hindered quaternary center in this compound. rsc.orgresearchgate.net The high oxophilicity of samarium often leads to well-organized transition states, resulting in excellent stereoselectivity. rsc.org

Highly Regio- and Diastereoselective Synthetic Steps

Throughout the total synthesis of this compound, the precise control of regio- and diastereoselectivity was paramount. The intermolecular Diels-Alder reaction, as previously mentioned, was a prime example of achieving high stereocontrol in the construction of the polycyclic core. nih.govrsc.org Additionally, the SmI2-mediated cyclization provided the desired ketol as a single diastereomer, highlighting the stereodirecting power of this reagent. rsc.org Other key steps, such as redox manipulations and isomerizations, were carefully orchestrated to install the correct functionalities and stereocenters on the intricate molecular framework. nih.govresearchgate.netrsc.org The successful navigation of these selective transformations was a hallmark of the synthetic route.

Compound List

Compound Name
This compound
2-bromocyclohex-2-one
Samarium(II) iodide
ent-kaurane
Maoecrystal V

Interactive Data Table: Key Reactions in this compound Synthesis

StepReaction TypeReagents/ConditionsKey TransformationReference(s)
1Intermolecular Diels-Alder CycloadditionBicyclo[4.1.0] diene, dienophileConstruction of AB ring system organic-chemistry.orgnih.govresearchgate.net
2Carbonyl-alkene CyclizationSamarium(II) iodide (SmI2)Formation of the ent-kauranoid skeleton and a hindered quaternary center researchgate.netrsc.org
3Reductive CleavageNot specifiedScission of the C14-C16 bond dicp.ac.cn
4Allylic OxidationNot specifiedRegioselective oxidation dicp.ac.cn

Advanced Synthetic Methodologies and Optimizations in the

The first total synthesis of (±)-maoecrystal P was a significant achievement, showcasing a strategy that hinged on the use of a strained bicyclic synthon to construct the core structure. This approach, developed by Luo and his team, allowed for the efficient assembly of the complex polycyclic system. mdpi.comnih.gov

A key feature of their strategy was a highly regio- and diastereoselective intermolecular Diels-Alder cycloaddition. This reaction utilized a diene embedded within a substituted bicyclo[4.1.0] skeleton, enabling the assembly of all but one of the carbon atoms of the target molecule in the early stages of the synthesis. mdpi.com The unique cyclopropyl ring within the bicyclic synthon was instrumental in several key transformations, including the regioselective formation of a vinyl triflate intermediate, guiding the stereoselectivity of the Diels-Alder reaction, enabling regioselective allylic oxidation, and facilitating the reductive cleavage of the C14-C16 bond. nih.gov

Subsequent to the crucial cycloaddition, the synthesis involved a series of redox manipulations and a samarium(II) iodide (SmI₂) mediated cyclization to forge the complete carbon framework. mdpi.com The synthesis was accomplished in 27 steps for the longest linear sequence, starting from commercially available 2-bromocyclohex-2-one. nih.gov

Table 1: Key Methodologies in the

StepKey TransformationReagents and ConditionsPurpose
Core Assembly Intermolecular Diels-Alder CycloadditionStrained bicyclic diene, dienophile, thermal conditionsConstruction of the tetracyclic core with high regio- and diastereoselectivity. mdpi.com
Ring Closure SmI₂-mediated CyclizationSamarium(II) iodideFormation of a key ring in the polycyclic system through a radical cyclization process. mdpi.comresearchgate.net
Functionalization Allylic OxidationN-Bromosuccinimide (NBS)Introduction of key oxygen functionality. researchgate.net
Final Steps Isomerization and Redox ManipulationsVariousCompletion of the natural product's structure. mdpi.com

Challenges and Innovations in ent-Kaurane Diterpenoid Synthesis

The synthesis of ent-kaurane diterpenoids, a large family of natural products with diverse biological activities, presents considerable challenges to synthetic chemists. nih.govacs.org These challenges primarily stem from their complex, sterically congested, and highly oxidized polycyclic structures. indiascienceandtechnology.gov.in A significant hurdle is the construction of the characteristic bicyclo[3.2.1]octane core, which is a common structural motif in this class of compounds. researchgate.netmagtech.com.cn

The intricate network of rings and multiple contiguous stereocenters, often including quaternary carbons, demands highly stereoselective and efficient methodologies. researchgate.net For instance, in the synthesis of maoecrystal V, a structurally related diterpenoid, the installation of a hydroxymethyl group onto a sterically hindered position proved to be a formidable challenge. nih.gov Furthermore, achieving the correct relative and absolute stereochemistry throughout a lengthy synthetic sequence is a persistent difficulty. acs.org

In response to these challenges, the field has witnessed a surge of innovative synthetic strategies. Radical cyclizations have emerged as a powerful tool for the construction of complex ring systems, including the bicyclo[3.2.1]octane core. nih.govresearchgate.net These reactions can be initiated by various means, including the use of samarium(II) iodide or by photoinduced electron transfer (PET). researchgate.netacs.org For example, a SmI₂-mediated aldehyde-alkene radical cyclization was effectively used to furnish the key bicyclo[3.2.1]octane skeleton in the synthesis of other oxygenated ent-kaurene (B36324) diterpenoids. acs.org

Another innovative approach involves the use of cycloaddition reactions to rapidly build molecular complexity. magtech.com.cn The aforementioned Diels-Alder reaction in the synthesis of this compound is a prime example. mdpi.com Other strategies include the use of oxidative dearomatization-induced cycloadditions and cascade reactions that can form multiple bonds and rings in a single operation. magtech.com.cn These advanced methods not only enhance the efficiency of the synthesis but also provide access to a diverse range of structurally complex natural products. researchgate.net

Table 2: Innovations in ent-Kaurane Diterpenoid Synthesis

InnovationDescriptionExample Application
Radical Cyclizations Use of radical intermediates to form complex ring systems, often with high stereocontrol. researchgate.netescholarship.orgConstruction of the bicyclo[3.2.1]octane core in various diterpenoid syntheses. nih.gov
Strained Synthon Strategy Employment of strained small rings, such as cyclopropanes, to control reactivity and stereochemistry in subsequent transformations. mdpi.comThe use of a bicyclo[4.1.0] skeleton in the total synthesis of this compound. nih.gov
Cascade Reactions A sequence of intramolecular reactions that occur in a single step, rapidly building molecular complexity. magtech.com.cnOxidative dearomatization-induced [5+2] cycloaddition/pinacol-type 1,2-acyl migration for the synthesis of pharicin A. magtech.com.cn
C-H Functionalization Direct conversion of C-H bonds into C-C or C-heteroatom bonds, offering more direct and efficient synthetic routes. acs.orgEnantiodetermining C-H functionalization in the synthesis of (−)-maoecrystal V. acs.org

Biosynthetic Investigations and Proposed Pathways

General Biosynthetic Pathway of the ent-Kaurane Scaffold

The biosynthesis of all ent-kaurane diterpenoids begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). baranlab.orgbeilstein-journals.org The formation of the foundational tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (DTS). beilstein-journals.org

First, a class II DTS, ent-copalyl diphosphate (B83284) synthase (ent-CDPS), catalyzes the protonation-initiated cyclization of the linear GGPP into a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). baranlab.orgbeilstein-journals.org This initial reaction establishes the stereochemistry of the first two rings of the core structure.

Subsequently, a class I DTS, ent-kaurene (B36324) synthase (KS), facilitates a second cyclization. This enzyme first cleaves the diphosphate moiety from ent-CPP to generate a carbocation, which then undergoes an intramolecular reaction to form the characteristic bridged tetracyclic hydrocarbon, ent-kaurene. baranlab.orgbeilstein-journals.org This molecule serves as the parent scaffold for the vast array of ent-kaurane diterpenoids. dicp.ac.cnresearchgate.net

StepPrecursorEnzymeProductDescription
1 Geranylgeranyl Pyrophosphate (GGDP)ent-Copalyl Diphosphate Synthase (Class II DTS)ent-Copalyl Diphosphate (ent-CPP)Cyclization of linear GGDP to a bicyclic intermediate.
2 ent-Copalyl Diphosphate (ent-CPP)ent-Kaurene Synthase (Class I DTS)ent-KaureneFormation of the tetracyclic ent-kaurane scaffold.

Proposed Enzymatic Transformations Leading to Maoecrystal P

Following the construction of the ent-kaurene backbone, a series of post-modification reactions occur, which are typically catalyzed by cytochrome P450 monooxygenases (P450s) and other enzymes. beilstein-journals.orgmdpi.com These enzymes decorate the hydrocarbon skeleton with various oxygen-containing functional groups, significantly increasing structural diversity. researchgate.net

This compound is classified as a C-20 oxygenated ent-kauranoid. magtech.com.cn A key proposed transformation in its biosynthesis is the oxidation of the C-20 methyl group of an ent-kaurene precursor, followed by an intramolecular reaction to form a 7,20-epoxy bridge. dicp.ac.cn This 7,20-epoxy-ent-kaurane structure is a common feature among many bioactive diterpenoids isolated from the Isodon genus. rsc.org Further enzymatic hydroxylations at other positions on the scaffold are also proposed to occur during this stage to build up the oxidation pattern observed in the final molecule.

Late-Stage Oxidative Cleavage and Structural Rearrangements

The final steps in the biosynthesis of complex Isodon diterpenoids often involve dramatic structural modifications through oxidative cleavage of carbon-carbon bonds and subsequent skeletal rearrangements. magtech.com.cnnih.gov While the specific sequence for this compound has not been fully elucidated, the biosynthesis of related compounds provides a plausible model. For instance, the formation of other highly rearranged diterpenoids from the same plant, such as maoecrystal V, is hypothesized to involve oxidative cleavage of the C6–C7 and C8–C15 bonds of a 7,20-epoxy-ent-kaurane precursor, followed by complex rearrangements. rsc.org

These late-stage enzymatic processes, including potential Baeyer-Villiger type oxidations and carbocation-mediated rearrangements, are responsible for generating the unique and often highly strained ring systems found in the most complex members of the family. mdpi.comresearchgate.net It is through these types of transformations that the final, biologically active structure of this compound is believed to be assembled from a more common 7,20-epoxy-ent-kaurane intermediate.

In Vitro Biological Activities of Maoecrystal P Preclinical Studies

Cytotoxic Activity against Human Cancer Cell Lines (e.g., K562, A549, T24, HCT116)

The cytotoxic potential of Maoecrystal P has been evaluated against various human cancer cell lines. Research indicates that this compound possesses significant cytotoxic activity. organic-chemistry.org

Detailed findings from preclinical screenings have highlighted its effect on specific cell lines. Notably, this compound has demonstrated significant cytotoxicity against human bladder cancer T24 cells. This biological activity is presumed to be associated with the presence of an α,β-unsaturated ketone functional group within its chemical structure.

While described as an antitumor natural product, specific inhibitory concentration (IC₅₀) values for this compound against K562 (leukemia), A549 (lung carcinoma), and HCT116 (colon carcinoma) cell lines are not detailed in the currently available scientific literature. nih.gov

Cytotoxicity of this compound Against Various Human Cancer Cell Lines

Cell LineCancer TypeReported Cytotoxic Activity (IC₅₀)Reference
T24Bladder CancerReported to have significant cytotoxicity organic-chemistry.org
K562LeukemiaData not available in reviewed literature
A549Lung CarcinomaData not available in reviewed literature
HCT116Colon CarcinomaData not available in reviewed literature

Enzyme Inhibitory Profiles (e.g., Monoamine Oxidase inhibition potential)

The investigation of natural compounds for their ability to inhibit enzymes is a significant area of pharmacological research. ontosight.ai Enzyme inhibitors can modulate cellular pathways and are the basis for many therapeutic agents. ontosight.ainih.gov For instance, monoamine oxidase (MAO) inhibitors are a class of drugs that act by blocking the activity of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters like serotonin (B10506) and dopamine. nih.govwikipedia.orgmayoclinic.org

While research into this compound has included its potential as an enzyme inhibitor, specific data regarding its profile as a monoamine oxidase (MAO) inhibitor is not available in the reviewed scientific literature. ontosight.ai Further studies are required to determine if this compound exhibits any significant inhibitory activity against MAO or other enzymes. ontosight.ai

Other Reported In Vitro Biological Modulations (e.g., Antitumor effects)

Beyond direct cytotoxicity measurements, this compound is recognized as an antitumor natural product. nih.gov Its biological activity is linked to its complex chemical structure. The total synthesis of this compound has been successfully achieved, which opens avenues for more extensive biological evaluation and the creation of analogues. nih.gov

The antitumor properties of ent-kaurane diterpenoids are a subject of considerable interest in cancer research. nih.govbiosynth.com The presence of an α,β-unsaturated ketone moiety in the structure of this compound is a key feature, as this functional group is often associated with the biological activity of this class of compounds.

Elucidation of Mechanism of Action and Molecular Targets

Identification of Specific Molecular Targets (e.g., Protein Covalent Binding via Michael Acceptor Reactivity)

The cytotoxic activity of maoecrystal P is presumed to be linked to its specific chemical architecture, particularly the presence of an α,β-unsaturated ketone functional group. uni-muenchen.de This feature classifies this compound as a Michael acceptor, a molecule containing an electrophilic carbon-carbon double bond conjugated with an electron-withdrawing group. This configuration renders the compound reactive toward biological nucleophiles.

This reactivity is considered the basis for its biological action. The electrophilic nature of the α,β-unsaturated ketone enables this compound to form covalent bonds with nucleophilic residues found in proteins, such as the thiol group of cysteine. This process, known as covalent modification or protein alkylation, can irreversibly alter the structure and function of target proteins, leading to the disruption of critical cellular processes and ultimately inducing cytotoxicity. This compound has demonstrated significant cytotoxic effects against human bladder cancer (T24) cells, an activity attributed to this reactive functional group. uni-muenchen.de

Table 1: Structural Feature and Implied Biological Reactivity of this compound

Structural FeatureClass of ReactivityImplied Mechanism of ActionBiological TargetReported Activity
α,β-Unsaturated KetoneMichael AcceptorCovalent Protein Binding (Alkylation)Nucleophilic residues (e.g., Cysteine) in cellular proteinsCytotoxicity against T24 human tumor cells uni-muenchen.de

Downstream Biochemical Pathways and Cellular Signaling Modulation

While the direct molecular targeting of this compound is hypothesized to involve covalent protein modification, the specific downstream biochemical pathways and cellular signaling cascades affected by this compound have not yet been extensively characterized in published research. Detailed investigations are required to identify the precise signaling networks that are modulated following the interaction of this compound with its cellular targets.

Cellular Effects Induced by this compound

The primary reported cellular effect of this compound is its significant cytotoxicity against the human T24 tumor cell line. uni-muenchen.de However, comprehensive studies detailing other specific cellular consequences, such as the induction of cell cycle arrest or apoptosis, have not been fully elucidated in the scientific literature. Further research is needed to understand the complete profile of cellular responses to this compound exposure.

Structure Activity Relationship Sar Studies of Maoecrystal P and Its Analogues

Strategic Modifications of the Maoecrystal P Core Structure

Strategic modifications of the ent-kaurane core, the foundational scaffold of this compound, have been a key focus in medicinal chemistry to enhance cytotoxic potency and selectivity. Research on analogous compounds has revealed that specific functionalities play a pivotal role in their anticancer effects.

Key modifications and their implications for biological activity, which are likely applicable to this compound, include:

The α,β-Unsaturated Ketone System: The presence of an α,β-unsaturated ketone (enone) in the D-ring is a frequently highlighted feature for the cytotoxicity of many ent-kaurane diterpenoids. This moiety can act as a Michael acceptor, enabling covalent bonding with biological nucleophiles such as the thiol groups of cysteine residues in proteins, thereby disrupting their function.

The Exocyclic Methylene Group: An exocyclic methylene group at C-17, adjacent to the carbonyl group at C-16, is often considered a critical element for potent cytotoxic activity. This feature, in conjunction with the enone system, enhances the reactivity towards biological targets.

Acetoxylation: The introduction of acetate groups at various positions, such as C-20, has been shown to modulate cytotoxicity. For instance, a 20-acetoxy group in a 7,20-non-epoxy kaurane framework has been associated with significant cytotoxic activity nih.gov.

Epoxidation: The formation of an epoxide ring, such as a 7,20-epoxy bridge, alters the conformation of the diterpenoid and can impact its interaction with biological targets.

Correlation between Specific Structural Features and Biological Potency

The biological potency of ent-kaurane diterpenoids, measured by their half-maximal inhibitory concentration (IC50) against various cancer cell lines, is strongly correlated with specific structural features. Studies on a wide range of these compounds have established several key SAR trends that are likely relevant to this compound.

A consistent finding is the importance of the α,β-unsaturated pentone and the exocyclic methylene group for potent cytotoxicity nih.gov. Compounds possessing these functionalities generally exhibit lower IC50 values. For example, in a study of ent-kaurane diterpenoids from Isodon excisoides, compounds with both an α,β-unsaturated pentone and an exocyclic methylene showed significant cytotoxic activity, with IC50 values ranging from 1.09 to 8.53 µM against five human cancer cell lines nih.gov.

CompoundKey Structural FeaturesCancer Cell LineReported IC50 (µM)
Henryinα,β-Unsaturated pentone, Exocyclic methylene, 20-OAcHCT-1161.31 - 2.07
Oridoninα,β-Unsaturated pentone, Exocyclic methyleneVarious1.09 - 8.53
Kamebaninα,β-Unsaturated pentone, Exocyclic methyleneVarious>10
1α,7α,14β-trihydroxy-20-acetoxy-ent-kaur-15-oneNo exocyclic double bond, 20-OAcHCT-1162.94 - 6.47

Identification of Key Pharmacophore Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For cytotoxic ent-kaurane diterpenoids like this compound, the key pharmacophoric features are believed to include:

A Hydrogen Bond Acceptor: The carbonyl group of the cyclopentanone in the D-ring is a critical hydrogen bond acceptor.

A Michael Acceptor Site: The α,β-unsaturated system serves as an electrophilic center for nucleophilic attack.

Hydrophobic Regions: The tetracyclic core of the ent-kaurane skeleton provides a rigid hydrophobic scaffold that facilitates binding to target proteins through hydrophobic interactions.

Hydrogen Bond Donors: Hydroxyl groups at various positions on the scaffold can act as hydrogen bond donors, contributing to the binding affinity and specificity.

The spatial arrangement of these features is crucial for effective interaction with the biological target. The rigid polycyclic structure of this compound and its analogues precisely orients these pharmacophoric elements in three-dimensional space.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry offers powerful tools to investigate the SAR of complex natural products like this compound, especially when experimental data is limited. These approaches can provide insights into the molecular properties that govern biological activity and guide the design of more potent analogues.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of this compound and its analogues. This can help in understanding the reactivity of the enone system and the influence of different substituents on the molecule's electronic structure. Quantum chemical calculations of NMR parameters have also been utilized to aid in the correct structure determination of novel ent-kaurane diterpenoids rsc.org.

Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogues to potential protein targets. By simulating the interaction between the small molecule and the active site of a protein, molecular docking can help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding. This information can rationalize the observed SAR and guide the design of new compounds with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of novel, unsynthesized analogues of this compound.

Pharmacophore Modeling: Based on the structures of a set of active and inactive molecules, pharmacophore models can be generated to define the essential 3D arrangement of chemical features required for activity. These models can then be used to screen virtual libraries of compounds to identify new potential cytotoxic agents with the desired pharmacophoric features.

While specific computational studies on this compound are not extensively documented, the application of these methods to the broader class of ent-kaurane diterpenoids has been instrumental in advancing the understanding of their mechanism of action and SAR.

Derivatives and Analogues of Maoecrystal P

Naturally Occurring ent-Kaurane Diterpenoid Analogues from Isodon Species

The genus Isodon, a rich source of bioactive molecules, has yielded a plethora of ent-kaurane diterpenoids structurally related to maoecrystal P. umich.eduniper.gov.innih.gov These natural analogues, often co-isolated from the same plant species, exhibit a fascinating diversity in their oxidation patterns, stereochemistry, and skeletal arrangements. niper.gov.instanford.edu Many of these compounds share the core ent-kaurane framework but differ in the degree and position of hydroxylation, acetylation, and the presence of epoxide or lactone rings. researchgate.netnih.gov

Isodon eriocalyx, the plant from which this compound was first isolated, is a particularly prolific source of such analogues. nih.govpku.edu.cn Other species, including Isodon henryi, Isodon excisoides, Isodon weisiensis, and Isodon nervosus, also contribute to this vast family of natural products. umich.eduresearchgate.netacs.orguni-muenchen.de The study of these compounds is crucial for understanding the biosynthetic pathways in Isodon plants and for identifying new molecules with potent biological activities, particularly cytotoxic effects against various cancer cell lines. umich.eduresearchgate.netacs.org

Several notable analogues include:

Maoecrystal A and B: Also isolated from Isodon eriocalyx, these compounds are close structural relatives of this compound. rsc.orgnih.govfrontiersin.org

Eriocalyxin B: A major constituent of Isodon eriocalyx, this compound has been extensively studied for its potent anticancer and anti-inflammatory properties. nih.govacs.orgmdpi.com It has been shown to inhibit angiogenesis, a key process in tumor growth, by targeting the VEGFR-2 signaling pathway. nih.gov

Oridonin: One of the most well-known ent-kaurane diterpenoids, isolated from Rabdosia rubescens (an Isodon species), it exhibits a broad range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgresearchgate.net Its mechanism of action has been linked to the induction of apoptosis and the inhibition of various signaling pathways. researchgate.net

Maoecrystal V and Z: These are highly rearranged ent-kaurane diterpenoids from I. eriocalyx with exceptionally complex and unprecedented polycyclic ring systems, making them challenging targets for total synthesis. niper.gov.in

Sculponin R: Another diterpene isolated from an Isodon species, its total synthesis has also been a subject of research interest. nih.gov

Dimeric ent-Kaurane Diterpenoids: The genus Isodon also produces dimeric forms, such as maoecrystal M, which consists of two ent-kaurane units linked together, representing another layer of structural diversity.

The structural variations among these natural analogues provide a natural library for preliminary structure-activity relationship (SAR) studies. For instance, the presence of an α,β-unsaturated ketone moiety, as seen in this compound and many of its cytotoxic relatives, is often considered a key pharmacophore responsible for their biological activity, likely through covalent interaction with biological nucleophiles. researchgate.netpku.edu.cn

Compound NameNatural SourceKey Structural Features / Class
Maoecrystal AIsodon eriocalyxent-Kaurane Diterpenoid
Maoecrystal BIsodon eriocalyxent-Kaurane Diterpenoid
Maoecrystal LIsodon eriocalyx6,7-seco-ent-kaurane Diterpenoid
Maoecrystal MIsodon eriocalyxDimeric ent-Kaurane Diterpenoid
Maoecrystal VIsodon eriocalyxHighly Rearranged ent-Kaurane Diterpenoid
Maoecrystal ZIsodon eriocalyxHighly Rearranged ent-Kaurane Diterpenoid
Eriocalyxin BIsodon eriocalyxent-Kaurane Diterpenoid
OridoninIsodon rubescensent-Kaurane Diterpenoid
Sculponin RIsodon speciesent-Kaurane Diterpenoid
HenryinIsodon excisoidesent-Kaurane Diterpenoid
KamebaninIsodon excisoides, Isodon weisiensisent-Kaurane Diterpenoid
Weisiensin BIsodon weisiensisent-Kaurane Diterpenoid
Rabdonervosins G-JIsodon nervosusent-Kaurane Diterpenoid

Design and Synthesis of Semi-Synthetic Derivatives for Biological Evaluation

While the total synthesis of complex natural products like this compound is a significant achievement, the semi-synthesis of derivatives from a readily available natural product scaffold is a more practical approach for generating a library of analogues for biological evaluation and structure-activity relationship (SAR) studies. nih.gov This strategy involves using the natural product as a starting material and performing chemical modifications on its various functional groups.

In the context of this compound, direct semi-synthetic studies appear to be limited in the current scientific literature. Research has heavily focused on the challenging total syntheses of this compound and its even more complex analogues like maoecrystal V. nih.gov However, valuable insights have been gleaned from the total synthesis efforts. For example, during the total synthesis of this compound, several synthetic intermediates possessing the core ent-kaurane skeleton were generated and evaluated for their biological activity. pku.edu.cn It was reported that these intermediates exhibited significant inhibitory effects on the growth of HCT116 tumor cells, with IC50 values in the low micromolar range. pku.edu.cn This finding underscores that the complete, highly oxidized structure of this compound may not be strictly necessary for cytotoxicity and that simplified analogues can retain potent activity.

The general strategy for creating semi-synthetic derivatives of related ent-kaurane diterpenoids, such as oridonin, often involves modification at hydroxyl groups to create esters or ethers, or altering the α,β-unsaturated ketone system. acs.org Such modifications aim to improve pharmacological properties like solubility, bioavailability, and target specificity, or to probe the mechanism of action. acs.org Given the structural features of this compound, similar semi-synthetic approaches could be envisioned to explore its SAR and develop derivatives with enhanced therapeutic potential.

Exploration of Novel Chemical Space Based on the this compound Scaffold

The unique and rigid polycyclic framework of this compound represents an attractive scaffold for the design of novel compounds and the exploration of new chemical space. niper.gov.in A scaffold, in medicinal chemistry, is the core structure of a molecule to which various functional groups can be attached. By using a proven scaffold like that of a natural product, chemists can design libraries of new compounds that maintain the three-dimensional arrangement of key functionalities while introducing novel properties.

The exploration of novel chemical space based on the this compound scaffold is currently in its nascent stages and is closely tied to the synthetic strategies developed for the total synthesis of maoecrystal family members. The intricate syntheses of maoecrystal V and Z, for instance, have led to the creation of unique molecular architectures, some of which are non-natural isomers. researchgate.net During one synthetic campaign toward maoecrystal V, an unexpected structural isomer, named maoecrystal ZG, was produced. researchgate.net This novel compound, possessing an unprecedented ring system, was evaluated for its biological activity. researchgate.net Although it proved to be largely inactive, its creation demonstrates how efforts in total synthesis can lead to the exploration of previously uncharted areas of chemical space. researchgate.net

The development of synthetic routes that allow for divergent synthesis from a common intermediate is a powerful tool for exploring the chemical space around a natural product scaffold. The strategies devised for this compound, involving key steps like Diels-Alder cycloadditions and radical cyclizations, could potentially be adapted to generate a variety of analogues with modified ring systems or substitution patterns. nih.gov This would allow for a systematic investigation of how changes to the core structure impact biological activity, potentially leading to the discovery of compounds with entirely new mechanisms of action or improved therapeutic profiles over the original natural product.

Future Research Directions and Translational Perspectives

Advancements in Stereoselective and Scalable Synthetic Strategies

The total synthesis of maoecrystal P has been achieved, marking a significant accomplishment in organic chemistry. nih.gov One successful strategy involved a highly regio- and diastereoselective intermolecular Diels-Alder cycloaddition, which efficiently assembled most of the carbon skeleton early in the synthesis. nih.gov This was followed by a series of reactions including a samarium(II) iodide-mediated cyclization to complete the natural product. nih.govorganic-chemistry.org Other research has also contributed to the synthesis of related ent-kaurane diterpenoids, developing divergent strategies that could be adapted for this compound. researchgate.net

However, for this compound to be viable for extensive study and potential therapeutic use, future research must focus on developing more practical and scalable synthetic routes. escholarship.orgmagtech.com.cn Current syntheses, while elegant, are often lengthy and may not be suitable for producing the large quantities of material needed for comprehensive preclinical testing. escholarship.org A primary goal is to enhance stereoselectivity, allowing for precise control over the molecule's intricate 3D structure in fewer steps. This involves exploring novel catalytic methods, particularly asymmetric catalysis, to set the numerous stereocenters more efficiently.

Furthermore, scalability is a major hurdle. Future synthetic designs will need to prioritize robustness, high yields, and the use of less expensive and hazardous materials. Convergent strategies, where different parts of the molecule are made separately before being joined together, are a promising avenue. The ultimate aim is to create a synthetic pathway that is both cost-effective and capable of reliably producing this compound on a larger scale. escholarship.org

Comprehensive Preclinical Pharmacological Profiling and Target Validation

Initial studies have indicated that this compound possesses antitumor properties, a common trait among many ent-kaurane diterpenoids. nih.govmdpi.comresearchgate.net For instance, the related compound maoecrystal I has been shown to downregulate Wnt-signaling target genes, which are implicated in cancer. mdpi.com However, a full picture of this compound's biological activity is still needed.

Future work must involve a thorough preclinical pharmacological profiling to map out its efficacy, potency, and selectivity. nih.gov This requires testing the compound against a wide array of biological targets, including various enzymes, receptors, and ion channels, to build a complete profile of its effects. nih.gov Such broad screening will help to identify its primary mechanism of action and any potential off-target effects that could lead to side effects. nih.gov

Robust target validation is a parallel and equally critical effort. nih.govnih.gov It is not enough to observe a biological effect; researchers must confirm the specific molecular target responsible for that effect. nih.gov This can be achieved using techniques like genetic knockdowns (e.g., using siRNA or CRISPR-Cas9) to see if removing a potential target protein eliminates the compound's activity. Biophysical methods, such as surface plasmon resonance, can also be used to directly measure the binding interaction between this compound and its target protein.

Integration of Advanced Omics Technologies for Mechanistic Insights

To gain a deeper understanding of how this compound affects biological systems, future research will benefit from the integration of advanced "omics" technologies. nih.govresearchgate.netresearchgate.net These approaches provide a global view of cellular changes in response to the compound.

Transcriptomics can reveal how this compound alters gene expression, pointing to the cellular pathways it influences. mdpi.com

Proteomics can identify changes in protein levels and modifications, offering a direct look at the functional consequences of the compound's activity. pku.edu.cn

Metabolomics can show how the compound affects cellular metabolism. mdpi.com

By combining data from these different omics platforms, researchers can build comprehensive models of this compound's mechanism of action. mdpi.com This systems-level perspective is invaluable for identifying biomarkers that could predict patient response and for understanding potential interactions with other drugs. researchgate.net

Rational Design of Potent Analogues with Improved Selectivity and Efficacy

Once the structure-activity relationships (SAR) of this compound are better understood, the next logical step is the rational design of new analogues with enhanced properties. nih.govnih.gov The goal is to create new molecules based on the this compound scaffold that have greater potency and selectivity for their intended target, while having fewer off-target effects. nih.gov

This process involves a cycle of design, synthesis, and testing. Medicinal chemists and computational scientists can work together to model how small structural changes might improve the molecule's interaction with its target. nih.gov These predictions can then guide the synthesis of a focused library of new analogues. These analogues would then be screened to identify candidates with improved efficacy and better drug-like properties, such as improved solubility or metabolic stability. pku.edu.cn This iterative process is key to optimizing the therapeutic potential of this class of compounds. nih.gov

Q & A

Q. What are the key challenges in synthesizing maoecrystal P's tetracyclic framework?

The synthesis requires precise control of stereochemistry and regioselectivity during cyclization steps. A common approach involves intramolecular Diels-Alder (IMDA) reactions to construct the core structure. For example, symmetric precursors have been used to simplify stereochemical outcomes, though this often necessitates post-cyclization functionalization . Key challenges include avoiding undesired side reactions (e.g., epoxide ring-opening) and achieving high enantiomeric excess.

Q. How can researchers validate the structural assignment of this compound derivatives?

Methodological steps include:

  • X-ray crystallography for unambiguous confirmation of stereochemistry.
  • Comparative NMR analysis with reported spectra of natural this compound .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Optical rotation measurements to verify enantiopurity .

Q. What experimental strategies optimize yield in late-stage oxidation reactions for this compound analogs?

  • Use of Swern oxidation over chromium-based reagents to minimize side reactions.
  • Temperature-controlled epoxidation with m-CPBA (meta-chloroperbenzoic acid) to prevent over-oxidation.
  • Kinetic monitoring via TLC or HPLC to terminate reactions at optimal conversion points .

Advanced Research Questions

Q. How do computational methods improve retrosynthetic planning for this compound's bridged ring system?

Advanced strategies include:

  • DFT calculations to predict transition-state energies of IMDA reactions.
  • Conformational analysis using molecular mechanics (e.g., MMFF94 force fields) to identify low-energy intermediates.
  • Docking studies to evaluate enzyme-binding hypotheses for biosynthetic pathways . Example workflow: Stereochemical outcomes predicted via DFT → validated through asymmetric catalysis (e.g., Jacobsen's catalyst) .

Q. What contradictory data exist regarding this compound's biosynthetic origin, and how can they be resolved?

Discrepancies arise in proposed cyclization mechanisms (e.g., enzymatic vs. non-enzymatic pathways). Resolution requires:

  • Isotopic labeling experiments (e.g., 13C^{13}\text{C}-glucose feeding) to track carbon flow.
  • Gene knockout studies in putative host organisms to identify essential enzymes.
  • In vitro reconstitution of biosynthetic enzymes to confirm activity .

Q. Which spectroscopic techniques best resolve overlapping signals in this compound's 1H^{1}\text{H}-NMR spectra?

  • 2D NMR (e.g., COSY, NOESY) to assign proton-proton correlations.
  • Variable-temperature NMR to reduce signal broadening caused by conformational exchange.
  • Cryoprobe technology for enhanced sensitivity in natural abundance samples .

Methodological Frameworks for Research Design

How to design a PCC-based (Population, Concept, Context) research question for this compound's bioactivity studies?

Example framework:

  • Population : Human cancer cell lines (e.g., HeLa, MCF-7).
  • Concept : Structure-activity relationship (SAR) of this compound analogs.
  • Context : Apoptosis induction via mitochondrial pathway. Research question: "How do C-7 hydroxyl group modifications in this compound analogs influence apoptosis in HeLa cells?" .

Q. What statistical tools are appropriate for analyzing dose-response data in this compound toxicity assays?

  • Nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values.
  • ANOVA with Tukey’s post-hoc test for multi-group comparisons.
  • Principal Component Analysis (PCA) to identify structural features correlating with toxicity .

Data Reporting and Reproducibility Guidelines

Q. How to ensure reproducibility in this compound synthesis protocols?

  • Document crystallization conditions (solvent system, cooling rates).
  • Report chromatography gradients (Rf_f values, column loadings).
  • Provide supplementary NMR assignments (chemical shifts, coupling constants) .

Q. What metadata should accompany synthetic datasets for evidence synthesis?

  • Reaction temperature , atmosphere (N2_2, air), and catalyst loading (mol%).
  • Purification metrics (e.g., HPLC purity, enantiomeric ratio).
  • Raw spectral data (e.g., .JCAMP-DX files for NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.